molecular formula C19H37N5O5 B8082163 TAPI-2

TAPI-2

Cat. No.: B8082163
M. Wt: 415.5 g/mol
InChI Key: LMIQCBIEAHJAMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TAPI-2 involves the use of hydroxamate-based metalloprotease inhibitors. The compound is synthesized by combining specific peptides with a hydroxamate group, which is crucial for its inhibitory activity. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability and activity of the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the product. The compound is usually produced in solid form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: TAPI-2 primarily undergoes inhibition reactions with matrix metalloprotease, tumor necrosis factor alpha-converting enzyme, and a disintegrin and metalloproteinase. These reactions involve the binding of the inhibitor to the active sites of these enzymes, thereby preventing their catalytic activity .

Common Reagents and Conditions: The common reagents used in these reactions include hydroxamate-based inhibitors and specific peptides. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures to ensure optimal binding and inhibition .

Major Products: The major products formed from these reactions are the inhibited forms of the target enzymes, which are unable to carry out their normal physiological functions. This inhibition is crucial for studying the roles of these enzymes in various diseases and for developing potential therapeutic strategies .

Scientific Research Applications

TAPI-2 has a wide range of scientific research applications, including:

    Chemistry: Used to study the inhibition mechanisms of matrix metalloprotease, tumor necrosis factor alpha-converting enzyme, and a disintegrin and metalloproteinase.

    Biology: Helps in understanding the roles of these enzymes in various biological processes, such as cell signaling, migration, and adhesion.

    Medicine: Investigated for its potential therapeutic applications in treating diseases like cancer, inflammation, and neurodegenerative disorders.

    Industry: Used in the development of new drugs and therapeutic agents targeting these enzymes

Mechanism of Action

The mechanism of action of TAPI-2 involves the inhibition of matrix metalloprotease, tumor necrosis factor alpha-converting enzyme, and a disintegrin and metalloproteinase. The inhibitor binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions. This inhibition is crucial for studying the roles of these enzymes in various diseases and for developing potential therapeutic strategies .

Comparison with Similar Compounds

Uniqueness: TAPI-2 is unique due to its broad-spectrum inhibitory activity against multiple enzymes, making it a valuable tool in scientific research. Its ability to inhibit matrix metalloprotease, tumor necrosis factor alpha-converting enzyme, and a disintegrin and metalloproteinase simultaneously sets it apart from other inhibitors that target only one or two of these enzymes .

Properties

IUPAC Name

N-[1-[[1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37N5O5/c1-11(2)9-13(10-14(25)24-29)17(27)23-15(19(4,5)6)18(28)22-12(3)16(26)21-8-7-20/h11-13,15,29H,7-10,20H2,1-6H3,(H,21,26)(H,22,28)(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIQCBIEAHJAMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)NO)C(=O)NC(C(=O)NC(C)C(=O)NCCN)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H37N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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